The synthesis of 2-{[7-(3-Chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide can be achieved through a multi-step process involving the reaction of an 8-mercapto-xanthine derivative with an appropriately prepared anilide [, ]. The specific details regarding the reaction conditions, reagents, and yields are not explicitly provided in the available literature.
Molecular Structure Analysis
The molecular structure of 2-{[7-(3-Chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide comprises a central purine ring system, which is substituted at the 8-position with a thioacetamide moiety. This thioacetamide group is further modified with a 3-chlorobenzyl substituent and a phenylacetamide group. The structural confirmation of this compound has been achieved through various analytical techniques, including 1H NMR spectroscopy, high-resolution mass spectrometry, and microanalytical analysis [, ].
Mechanism of Action
Research suggests that the potential antitumor activity of 2-{[7-(3-Chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide is attributed to its ability to inhibit oncogenic tyrosine kinases, specifically Bcr-Abl [, ]. Tyrosine kinases play crucial roles in regulating cell growth and proliferation, and their dysregulation is implicated in various cancers. By binding to and blocking the activity of these enzymes, this compound may interfere with the abnormal signaling pathways that drive tumor development and progression.
Applications
Studies have primarily focused on the in vitro evaluation of the antitumor activity of 2-{[7-(3-Chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide using human cancer cell lines [, ]. Notably, this compound has demonstrated encouraging activity against K562 leukemia cells, with the para-nitro xanthine derivative exhibiting the most promising results. Further research is warranted to explore its therapeutic potential against a wider range of cancer types and to elucidate its pharmacological profile.
Compound Description: This series encompasses various derivatives with different substituents on the arylacetamide moiety. These compounds were investigated for their antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines. The study highlighted the influence of the substituent's position and electronic properties on the phenyl ring for enhanced antitumor activity, potentially through interactions with oncogenic tyrosine kinases like bcr/abl. [, ]
Relevance: This group of compounds shares the core structure of a 1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine ring substituted at the 8-position with a thio-linked acetamide group. This structural similarity to 2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide suggests potential for analogous biological activity and makes them relevant for comparison. Notably, both compound classes feature modifications on the phenyl ring attached to the acetamide group, highlighting this region's importance for biological activity. [, ]
Compound Description: This compound is a selective antagonist radioligand for the adenosine A2A receptor. Its binding properties were studied in rat striatal membranes, demonstrating high affinity and selectivity for the A2A receptor subtype. [3H]KF17837S proved valuable for investigating adenosine receptor distribution and function in the brain. []
Relevance: While structurally distinct from 2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide, [3H]KF17837S falls under the broader category of xanthine derivatives, highlighting the relevance of this chemical class in targeting adenosine receptors. Understanding the structure-activity relationships within xanthines, including variations in substituents and their impact on receptor selectivity, can provide valuable insights for designing novel compounds targeting specific adenosine receptor subtypes. []
Compound Description: MRS1706 is a selective antagonist for the adenosine A2B receptor with nanomolar affinity. It was identified as an inverse agonist, meaning it can reduce the basal activity of constitutively active A2B receptors. Studies using MRS1706 have helped elucidate the pharmacological properties and potential therapeutic applications of targeting A2B receptors. [, ]
Relevance: Both MRS1706 and 2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide contain the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core, highlighting the importance of this scaffold for adenosine receptor interactions. The presence of diverse substituents at different positions on this core emphasizes the potential for fine-tuning pharmacological properties, such as receptor subtype selectivity and intrinsic activity, by modifying these substituents. [, ]
Compound Description: This series of 1,3-dimethylxanthine derivatives, with a pyrazole ring at position 8 and varying arylalkyl or alkenyl substituents at position 7, were investigated for their antioxidant and anti-inflammatory properties. Compounds with a phenylalyl radical at position 7 showed promising antioxidant activity, surpassing Trolox in a lipid peroxidation assay, and demonstrated anti-inflammatory activity by inhibiting soybean lipoxygenase. []
Relevance: These compounds highlight the versatility of modifying the purine core for exploring different biological activities. Despite the structural differences from 2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide, they underscore the potential of related scaffolds for developing compounds with antioxidant and anti-inflammatory properties, which could be of interest for various therapeutic applications. []
Compound Description: These two sets of compounds represent olomoucine analogs designed as potential anticancer agents. They were synthesized and evaluated for their inhibitory activity against the human breast cancer cell line MCF-7. Compounds within these series exhibited varying degrees of antiproliferative activity, with some demonstrating significant potency compared to the reference drug doxorubicin. []
Relevance: The 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulfanyl]-3,7-dihydro-1H-purine-2,6-diones share the core 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with 2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide, and their successful cyclization to form the thiazolo[2,3-f]purine-2,4-dione system in compounds 11a-g and 12a-g offers insights into potential modifications and their effects on anticancer activity. The diverse substituents at various positions in both series provide valuable structure-activity relationship data for optimizing antitumor potency within this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.